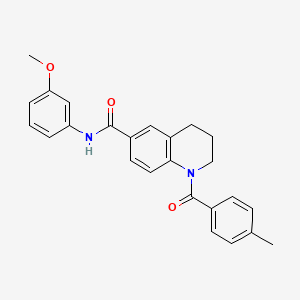
1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline, also known as MPQT, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of tetrahydroquinolines and has been found to possess a unique chemical structure that can be used to target specific biological pathways.
作用机制
The mechanism of action of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline exerts its biological effects by modulating specific signaling pathways. 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins.
实验室实验的优点和局限性
1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has several advantages and limitations when used in lab experiments. One advantage is that it possesses potent biological activity, which makes it a potential candidate for the development of novel therapeutics. However, one limitation is that the synthesis of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline is complex and requires the use of various reagents and catalysts, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline. One direction is to further investigate the mechanism of action of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Another direction is to optimize the synthesis of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline to make it more efficient and cost-effective. Additionally, future studies could explore the use of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline in combination with other therapeutic agents to enhance its biological activity. Finally, the development of novel delivery systems for 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline could improve its bioavailability and therapeutic efficacy.
合成方法
The synthesis of 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 4-methylbenzoyl chloride with pyrrolidine-1-carboxylic acid to form the corresponding amide. This amide is then reduced with sodium borohydride to produce the corresponding amine. The final step involves the cyclization of the amine with 1,3-dibromo-5,5-dimethylhydantoin to form 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline.
科学研究应用
1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 1-(4-methylbenzoyl)-6-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-17-8-10-18(11-9-17)25(29)27-14-4-5-19-15-20(12-13-23(19)27)24(28)26-21-6-3-7-22(16-21)30-2/h3,6-13,15-16H,4-5,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWVDUEQPGZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

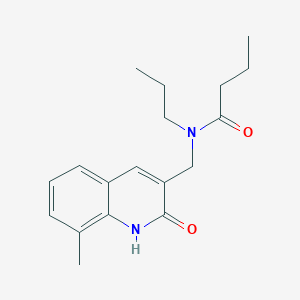
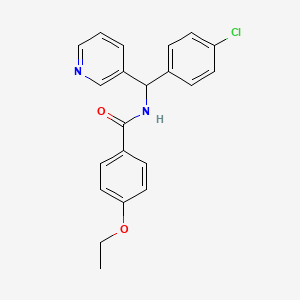
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7689643.png)
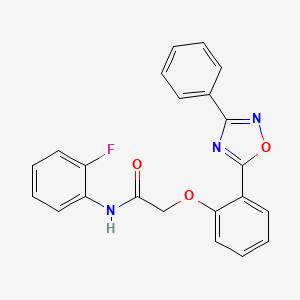
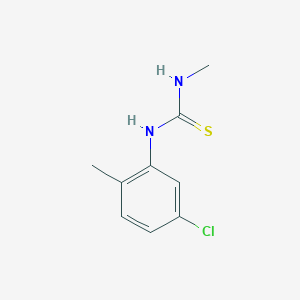

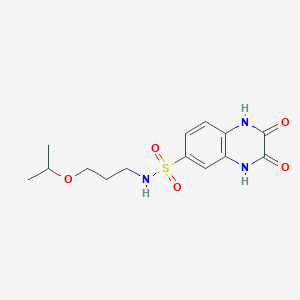
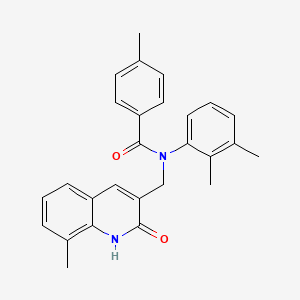

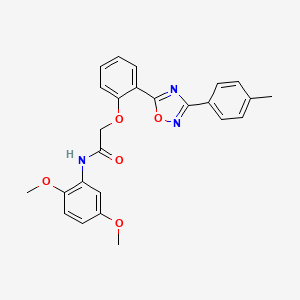
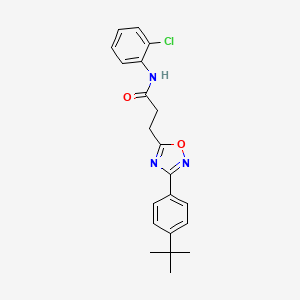

![N-(3,5-dimethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689709.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7689710.png)